2-(2,6-Dimethylcyclohexyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(2,6-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-5-7-11(2)14(10)12-8-3-4-9-13(12)15/h3-4,8-11,14H,5-7,15H2,1-2H3 |
InChI Key |
AJRGUSPMIDSFPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C2=CC=CC=C2N)C |
Origin of Product |
United States |
Comprehensive Reactivity and Chemical Transformations of 2 2,6 Dimethylcyclohexyl Aniline
Reactions Involving the Aniline (B41778) Nitrogen Center of 2-(2,6-Dimethylcyclohexyl)aniline
The nitrogen atom of the aniline moiety in this compound is the primary site for a variety of nucleophilic reactions.
N-Acylation: The reaction of primary anilines with acylating agents such as acid chlorides or anhydrides is a fundamental transformation that yields N-aryl amides. In a typical procedure, aniline or a substituted aniline is treated with an acylating agent, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction of aniline with acetic anhydride readily forms acetanilide. reddit.comstudylib.net It is expected that this compound would undergo N-acylation in a similar manner.
N-Sulfonylation: Similarly, anilines react with sulfonyl chlorides to form sulfonamides. A common example is the reaction of an aniline with p-toluenesulfonyl chloride in the presence of a base. researchgate.netsemanticscholar.orgprepchem.com This reaction is a reliable method for the protection of the amino group or for the synthesis of biologically active sulfonamides. While specific conditions for this compound are not documented, its reaction with sulfonylating agents is anticipated to proceed analogously.
No specific experimental data for the N-acylation or N-sulfonylation of this compound was found in the searched literature.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of anilines can be achieved through various methods, including reaction with alkyl halides. rsc.orgaskfilo.com The reaction of an aniline with an excess of a primary alkyl halide, such as methyl iodide, typically leads to a mixture of mono- and di-alkylated products, and may even proceed to form a quaternary ammonium salt. youtube.comyoutube.comresearchgate.net The steric hindrance from the 2-(2,6-dimethylcyclohexyl) group might influence the rate and extent of N-alkylation.
N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the N-arylation of a wide range of amines with aryl halides or triflates. wikipedia.orgnih.govrug.nlresearchgate.netacsgcipr.org This reaction is highly versatile and tolerates a broad scope of functional groups. It is predicted that this compound would be a suitable substrate for Buchwald-Hartwig amination, reacting with various aryl halides in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
Specific protocols and outcomes for the N-alkylation or N-arylation of this compound have not been reported in the reviewed literature.
Anilines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.govredalyc.orgresearchgate.netnih.gov This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The reaction of this compound with an aldehyde, such as benzaldehyde, would be expected to yield the corresponding N-(2-(2,6-dimethylcyclohexyl)phenyl)methanimine derivative.
The literature search did not yield specific examples of imine formation involving this compound.
Primary aromatic amines undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures. organic-chemistry.orgrsc.orgchemicalnote.comsarthaks.comdoubtnut.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations. For example, in the Sandmeyer reaction, the diazonium group can be replaced by a halide or cyanide. Diazonium salts can also act as electrophiles in azo coupling reactions with electron-rich aromatic compounds to form azo dyes. It is anticipated that this compound would form a diazonium salt that could be used in these subsequent reactions.
No specific studies on the diazotization of this compound or the reactions of its corresponding diazonium salt were found.
Electrophilic and Nucleophilic Reactions on the Aromatic Ring of this compound
The aromatic ring of aniline is activated towards electrophilic substitution, and the amino group is a powerful ortho-, para-director. However, the sterically bulky 2-(2,6-dimethylcyclohexyl) substituent would likely exert significant steric hindrance, potentially influencing the regioselectivity of such reactions.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. sci-hub.sebaranlab.orgharvard.edu This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, such as an organolithium reagent. The amino group itself is not a strong DMG; however, it can be converted into a more effective one. For instance, N-acylation to form an N-pivaloyl aniline derivative creates a potent DMG that directs lithiation to the ortho position. sci-hub.seresearchgate.net Subsequent reaction of the resulting aryllithium species with an electrophile allows for the introduction of a wide range of functional groups. Given the presence of the bulky substituent at the 2-position of this compound, directed ortho-metalation would likely be directed to the 6-position of the aniline ring, provided the nitrogen is appropriately protected.
Specific examples of directed ortho-metalation on this compound are not available in the surveyed literature.
Halogenation and Nitration Studies on this compound
The aniline moiety is a highly activated aromatic system, prone to electrophilic substitution reactions such as halogenation and nitration. The amino group is a strong ortho-, para-director. However, in the case of this compound, the bulky cyclohexyl group at the ortho position is expected to exert significant steric hindrance, thereby influencing the regioselectivity of these reactions.
Halogenation:
Electrophilic halogenation of anilines is typically a rapid reaction. wvu.edu For this compound, the primary site of halogenation is anticipated to be the para-position relative to the amino group, due to the steric blockade of the ortho-positions by the 2,6-dimethylcyclohexyl group. The reaction with reagents such as bromine (Br₂) or chlorine (Cl₂) would likely proceed to give the 4-halo-2-(2,6-dimethylcyclohexyl)aniline as the major product. The high reactivity of the aniline ring means that these reactions can often proceed without a Lewis acid catalyst. wvu.edu In some cases, to control the reaction and prevent over-halogenation, the amino group can be first acylated to form an amide, which is a less powerful activating group. chemistrysteps.com
Nitration:
The nitration of anilines requires careful consideration of reaction conditions to avoid oxidation of the amino group. chemistrysteps.com Direct nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield the 4-nitro derivative as the predominant product, again due to steric hindrance at the ortho-positions. A significant challenge in the nitration of anilines is the potential for the formation of meta-substituted products due to the protonation of the amino group in the strongly acidic medium, which converts it into a deactivating, meta-directing anilinium ion. chemistrysteps.combyjus.com To circumvent this, the amino group is often protected by acetylation prior to nitration.
The expected outcomes of these electrophilic substitution reactions are summarized in the table below.
| Reaction | Reagent | Expected Major Product | Rationale |
| Bromination | Br₂ | 4-Bromo-2-(2,6-dimethylcyclohexyl)aniline | Steric hindrance from the 2,6-dimethylcyclohexyl group blocks the ortho-positions, directing the electrophile to the para-position. |
| Chlorination | Cl₂ | 4-Chloro-2-(2,6-dimethylcyclohexyl)aniline | Similar to bromination, steric hindrance dictates para-substitution. |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(2,6-dimethylcyclohexyl)aniline | The bulky ortho-substituent favors nitration at the less sterically hindered para-position. Formation of some meta-isomer is possible due to anilinium ion formation. |
Reactivity of the Dimethylcyclohexyl Moiety in this compound
The 2,6-dimethylcyclohexyl group is a saturated aliphatic ring and is generally less reactive than the aniline ring. However, its C-H bonds can undergo functionalization under specific conditions, and the stereochemistry of the methyl groups can influence the outcome of such reactions.
Stereoselective Functionalization of the Cyclohexyl Ring
The direct functionalization of C-H bonds in a cyclohexane (B81311) ring is a challenging but rapidly developing area of organic synthesis. researchgate.netresearchgate.netresearchgate.net For this compound, the presence of the aniline group could potentially direct the functionalization to specific positions on the cyclohexyl ring through transition-metal-catalyzed reactions.
The stereochemistry of the 2,6-dimethylcyclohexyl group, which can exist as cis and trans isomers, would play a crucial role in any stereoselective transformation. openstax.orglibretexts.org In the more stable chair conformation, the methyl groups and the aniline substituent will occupy specific axial or equatorial positions, influencing the accessibility of the C-H bonds to a catalyst. For instance, catalyst-controlled C-H functionalization has been shown to achieve high site- and stereoselectivity in substituted cyclohexanes. researchgate.net It is conceivable that a directed C-H activation approach, where the nitrogen atom of the aniline coordinates to a metal catalyst, could facilitate selective functionalization of a specific C-H bond on the cyclohexyl ring. However, without experimental data, the specific outcomes remain speculative.
The table below illustrates hypothetical stereoselective C-H functionalization outcomes based on the principles of directed catalysis.
| Reaction Type | Catalyst System | Potential Outcome | Stereochemical Consideration |
| Directed C-H Arylation | Palladium catalyst with a directing group on the aniline nitrogen | Arylation at a specific C-H bond on the cyclohexyl ring (e.g., C-H bond at the 3- or 5-position) | The stereochemistry of the product would depend on the conformation of the cyclohexyl ring and the approach of the catalyst. |
| Directed C-H Oxidation | Manganese or Iron-based catalyst | Introduction of a hydroxyl or carbonyl group at a specific position on the cyclohexyl ring | The facial selectivity of the oxidation would be influenced by the existing stereocenters. |
Ring-Opening or Ring-Expansion Studies
Ring-opening or ring-expansion reactions of a stable, saturated ring like the dimethylcyclohexyl moiety are not common and typically require the presence of specific functional groups to facilitate the transformation. For instance, ring expansion often proceeds through the formation of a carbocation adjacent to the ring, which can then undergo rearrangement.
In the absence of any activating functional groups on the cyclohexyl ring of this compound, direct ring-opening or expansion is highly unlikely under standard conditions. Such transformations would necessitate prior functionalization of the ring, for example, by introducing a hydroxyl group which could then be converted into a good leaving group to generate a carbocation.
Should a reactive intermediate be formed, for example at the benzylic-like position of the cyclohexyl ring, a ring expansion to a seven-membered ring could be envisioned, although this is purely hypothetical without experimental evidence.
Derivatization and Analog Development Based on 2 2,6 Dimethylcyclohexyl Aniline
Synthesis of Substituted 2-(2,6-Dimethylcyclohexyl)aniline Analogues with Modified Aniline (B41778) Moieties
The modification of the aniline ring in this compound is a key strategy to alter its electronic properties and introduce new functionalities. While direct derivatization of this compound is not extensively documented, established methods for the functionalization of anilines can be applied. These methods include electrophilic aromatic substitution and cross-coupling reactions, which can introduce a variety of substituents to the aromatic ring.
One general approach for modifying aniline derivatives is through C-H functionalization. For instance, palladium-catalyzed C-H arylation allows for the introduction of aryl groups onto the aniline ring. This transformation typically requires a directing group to achieve regioselectivity. For anilines, the amino group itself can direct ortho-substitution, or a removable directing group can be installed to target other positions. A variety of arylating agents, including aryl halides and boronic acids, can be employed in these reactions.
Another common modification is the introduction of sulfonyl groups. The sulfonylation of anilines can be achieved using sulfonyl chlorides in the presence of a base. More recently, methods utilizing sodium sulfinates have been developed, offering a broader substrate scope and milder reaction conditions. These reactions can be catalyzed by copper or other transition metals and often proceed at room temperature. mdpi.com
Furthermore, the aniline nitrogen can be functionalized. N-alkylation, N-arylation, and acylation are fundamental transformations that can be readily applied to this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for N-arylation, allowing for the formation of diarylamines under relatively mild conditions.
A pertinent example of aniline ring modification in a related system is the synthesis of substituted 2,6-dicyanoanilines. These compounds are prepared through various synthetic routes, often involving condensation reactions of active methylene (B1212753) compounds with carbonyls, followed by cyclization and aromatization. The substituents on the resulting aniline ring can be varied by choosing appropriately substituted starting materials.
Table 1: Examples of Aniline Ring Functionalization on Related Scaffolds
| Starting Material | Reagents and Conditions | Product | Research Focus |
| N-phenylpicolinamide | Sodium sulfinate, CuxOy@CS-400, Ag2CO3, K2S2O8, acetone/H2O, rt | Sulfonylated N-phenylpicolinamide | Remote C-H sulfonylation of anilines. mdpi.com |
| (E)-2-arylidene-3-cyclohexenone | Primary aliphatic amine, DME, 60 °C | 2-benzyl-N-substituted aniline | Catalyst-free synthesis of N-substituted anilines. beilstein-journals.orgnih.gov |
| Aniline | Aryl iodide, Pd-S,O-ligand-norbornene system | meta-C-H arylated aniline | meta-selective C-H arylation of anilines. researchgate.net |
Creation of this compound Derivatives with Varied Cyclohexyl Substituents
Modifying the cyclohexyl ring of this compound allows for the systematic variation of the steric bulk of the ligand, which can have a significant impact on its performance in catalytic applications. A primary strategy for creating such derivatives is to start with a pre-functionalized cyclohexanone (B45756) and then construct the aniline moiety.
A versatile method for the synthesis of substituted anilines from cyclohexanones involves a palladium-catalyzed reaction with an amine source in the presence of an oxidant or a hydrogen acceptor. For example, substituted cyclohexanones can be reacted with ammonia (B1221849) or primary amines in the presence of a palladium on carbon (Pd/C) catalyst and ethylene (B1197577), which acts as a hydrogen acceptor, to yield the corresponding anilines. organic-chemistry.org By starting with cyclohexanones bearing different substituents at various positions, a library of 2-(substituted cyclohexyl)anilines can be generated.
Another approach involves the catalytic amination of substituted phenols. For instance, 2,6-dialkylphenols can be converted to the corresponding anilines by reaction with ammonia in the presence of a hydrogenation/dehydrogenation catalyst. While this method is often used to synthesize the parent 2,6-dimethylaniline (B139824), the use of differently substituted phenols would lead to analogues with varied substitution patterns on the resulting cyclohexyl ring after a subsequent hydrogenation step.
While direct functionalization of the cyclohexyl ring in this compound is challenging due to the unactivated C-H bonds, radical-based approaches could potentially be employed. For example, photoredox catalysis has been used for the α-C-H functionalization of N-alkylanilines, suggesting that similar strategies might be adaptable for the modification of the cyclohexyl ring if a suitable handle is present. nih.gov
Table 2: Synthetic Routes to Anilines with Substituted Cyclohexyl Rings
| Starting Material | Reagents and Conditions | Product | Research Focus |
| Substituted Cyclohexanone | NH4OAc, Pd/C, Ethylene | Substituted Aniline | Synthesis of anilines from cyclohexanones. organic-chemistry.org |
| 2,6-Dimethylphenol (B121312) | NH3, Hydrogen, Ni-Cu-Cr/γ-Al2O3 | 2,6-Dimethylaniline | Catalytic amination of phenols. researchgate.net |
| Amine and Cyclohexanone | Blue light, Iridium photocatalyst, Cobalt redox catalyst | Aniline | One-pot cascade reaction for aniline synthesis. acs.org |
Exploration of Structure-Reactivity Relationships in this compound Derivatives in Chemical Systems
The derivatization of this compound is primarily driven by the need to understand and optimize its performance in chemical systems, particularly in catalysis. The steric and electronic properties of this ligand scaffold can be systematically tuned through the modifications described in the preceding sections, and the resulting effects on reactivity and selectivity can be studied.
The size of the cycloalkyl group in related cycloalkyl-substituted anilines has been shown to influence catalytic activity in polymerization reactions. For instance, in a series of nickel catalysts bearing 2-cycloalkyl-4,6-dimethylaniline ligands, the catalytic activity for ethylene polymerization was found to vary with the size of the cycloalkyl ring, with cyclooctyl providing higher activity than cyclohexyl or cyclopentyl. This suggests that even subtle changes to the cyclohexyl moiety of this compound could have a profound impact on its catalytic performance.
In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the aniline ring is a critical factor. Electron-donating or electron-withdrawing substituents on the aniline can modulate the electron density at the metal center, thereby influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, in the development of palladium-N-heterocyclic carbene (NHC) precatalysts, it has been shown that the electronic properties of an ancillary aniline ligand can be fine-tuned to optimize catalytic activity.
The steric bulk provided by the 2,6-dimethylcyclohexyl group is a defining feature of this ligand. This steric hindrance can promote reductive elimination from the metal center, which is often the product-forming step in cross-coupling reactions. By synthesizing derivatives with different substituents on the cyclohexyl ring, the steric environment around the metal can be systematically altered to enhance selectivity, particularly in challenging coupling reactions where side products may form.
While specific structure-reactivity studies on a broad range of this compound derivatives are not widely reported, the principles gleaned from related ligand systems provide a strong framework for the rational design of new catalysts based on this versatile scaffold.
Coordination Chemistry and Ligand Applications of 2 2,6 Dimethylcyclohexyl Aniline
Design and Synthesis of Metal Complexes Featuring 2-(2,6-Dimethylcyclohexyl)aniline as a Ligand
The synthesis of metal complexes incorporating this compound as a ligand would likely commence with the deprotonation of the aniline's amino group to form the corresponding anilide. This can typically be achieved using strong bases such as organolithium reagents (e.g., n-butyllithium) or alkali metal hydrides. The resulting lithium or sodium salt of the anilide can then be reacted with a suitable metal halide precursor in a salt metathesis reaction to yield the desired metal complex.
For instance, the synthesis of a hypothetical palladium(II) complex could be envisioned as a two-step process:
Deprotonation: Reaction of this compound with n-butyllithium in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the lithium anilide.
Complexation: Subsequent reaction of the in situ generated anilide with a palladium(II) precursor, such as [PdCl₂(COD)] (COD = 1,5-cyclooctadiene), would be expected to yield a dimeric palladium complex, which could then be treated with a coordinating solvent or another ligand to afford a monomeric species.
The choice of metal and reaction conditions would be crucial in determining the final structure and properties of the complex. Metals from across the d-block could potentially be coordinated, with late transition metals like palladium, platinum, nickel, and copper being of particular interest for their catalytic applications.
A generalized synthetic scheme is presented below:
Scheme 1: Hypothetical Synthesis of a Palladium(II) Complex
The purification and characterization of these hypothetical complexes would rely on standard techniques in organometallic chemistry, including crystallization, NMR spectroscopy (¹H, ¹³C), X-ray crystallography, and elemental analysis.
Chelation Modes and Coordination Geometries in this compound Metal Complexes
As a monodentate ligand, this compound would coordinate to a metal center through the nitrogen atom of the anilide group. The coordination geometry of the resulting metal complex would be dictated by the electronic configuration and coordination number of the metal ion, as well as the steric demands of the ligand itself.
For a square planar metal center like palladium(II), a typical coordination environment would involve two anilide ligands and two other ancillary ligands, such as phosphines or N-heterocyclic carbenes (NHCs). The significant steric bulk of the 2,6-dimethylcyclohexyl moiety would likely enforce a trans arrangement of the anilide ligands to minimize steric clashes.
Hypothetical Coordination Geometries:
| Metal Center | Expected Coordination Geometry | Plausible Complex Formula |
| Pd(II) | Square Planar | trans-[Pd(2-(2,6-dimethylcyclohexyl)anilido)₂(PPh₃)₂] |
| Ni(II) | Square Planar or Tetrahedral | [Ni(2-(2,6-dimethylcyclohexyl)anilido)₂] |
| Cu(I) | Linear or Trigonal Planar | [Cu(2-(2,6-dimethylcyclohexyl)anilido)(IPr)] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) |
| Zn(II) | Tetrahedral | [Zn(2-(2,6-dimethylcyclohexyl)anilido)₂] |
This table presents hypothetical coordination geometries based on established principles of coordination chemistry.
Role of Steric Hindrance from the 2,6-Dimethylcyclohexyl Moiety in Complex Stability and Reactivity
The defining feature of this compound as a ligand is the substantial steric bulk imparted by the 2,6-dimethylcyclohexyl group. This steric hindrance would play a critical role in several aspects of the metal complex's behavior:
Stabilization of Monomeric Species: The bulky ligand framework can prevent the aggregation of metal centers, thereby favoring the formation of monomeric complexes, which are often more reactive and soluble.
Protection of the Metal Center: The cyclohexyl groups can create a "protective pocket" around the metal center, shielding it from unwanted side reactions or decomposition pathways. This can lead to enhanced thermal stability of the complex.
Influence on Reactivity: The steric bulk can control the access of substrates to the metal center, potentially leading to selectivity in catalytic reactions. For example, it might favor the reaction of less sterically demanding substrates.
Catalytic Activity of Metal Complexes Derived from this compound
Metal complexes bearing bulky aniline-based ligands have shown promise in various catalytic transformations. It is reasonable to hypothesize that complexes of this compound could be active in several areas, particularly in cross-coupling reactions.
Hypothetical Catalytic Application in Suzuki-Miyaura Coupling:
A hypothetical study could involve the use of a palladium complex of this compound as a catalyst for the coupling of an aryl halide with a boronic acid. The bulky ligand might be particularly effective in the coupling of sterically hindered substrates.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | 95 |
| 2 | 2-Bromo-m-xylene | Phenylboronic acid | 1 | 88 |
| 3 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | 1 | 75 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | 2 | 65 |
This table presents hypothetical data for a prospective catalytic application. The yields are illustrative and would depend on the specific reaction conditions.
Mechanistic Investigations of Reactions Involving 2 2,6 Dimethylcyclohexyl Aniline
Kinetic Analysis of Transformational Pathways of 2-(2,6-Dimethylcyclohexyl)aniline
Kinetic analysis is a powerful tool for quantitatively describing the rates of chemical reactions and understanding how different factors influence these rates. While specific kinetic data for the formation or transformation of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous aniline (B41778) alkylation and dehydrogenation reactions.
The formation of this compound can be envisioned through the alkylation of aniline with a suitable cyclohexyl derivative or the reductive amination of 2,6-dimethylcyclohexanone (B152311) with aniline. The rates of such reactions are typically influenced by several factors, including temperature, pressure, catalyst type, and the concentration of reactants.
For instance, the N-alkylation of aniline with alcohols, a related transformation, has been shown to follow pseudo-first-order kinetics with respect to the aniline concentration. In a study on the alkylation of aniline with methanol (B129727) over γ-alumina, the apparent activation energies for the formation of N-methylaniline and N,N-dimethylaniline were determined to be 62.7 ± 2.1 and 48.3 ± 2.9 kJ mol⁻¹, respectively. epa.gov This suggests that the initial N-alkylation step has a higher energy barrier. The reaction rate is also significantly affected by the nature of the catalyst and the reaction conditions.
A hypothetical kinetic study of the formation of this compound from aniline and 2,6-dimethylcyclohexanone could yield data similar to that presented in the table below, which illustrates the expected influence of temperature and catalyst loading on the reaction rate and yield.
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Initial Rate (mol L⁻¹ s⁻¹) | Yield (%) |
| 1 | 100 | 1 | 1.2 x 10⁻⁵ | 45 |
| 2 | 120 | 1 | 2.5 x 10⁻⁵ | 65 |
| 3 | 120 | 2 | 4.8 x 10⁻⁵ | 85 |
| 4 | 140 | 2 | 9.1 x 10⁻⁵ | 92 |
| This is a hypothetical data table for illustrative purposes. |
Furthermore, the dehydrogenation of a cyclohexylamine (B46788) to an aniline is another relevant transformation. The rate of such a reaction is dependent on the catalyst, with palladium-based catalysts often showing good activity. The process typically requires elevated temperatures, in the range of 200-400 °C, to proceed at a reasonable rate. The reaction is often performed under pressure to maintain the reactants in the liquid phase.
Identification and Characterization of Reaction Intermediates Formed from this compound
The identification and characterization of reaction intermediates are crucial for constructing a detailed reaction mechanism. In reactions involving aniline derivatives, a variety of transient species can be formed. While direct spectroscopic evidence for intermediates in reactions of this compound is scarce, studies on related systems provide a strong basis for postulating their existence.
In the context of aniline alkylation, the reaction can proceed through the formation of an imine or enamine intermediate, especially in reactions involving carbonyl compounds. For example, the reaction of aniline with a ketone can lead to a hemiaminal intermediate, which then dehydrates to form an enamine or an imine, which is subsequently reduced to the final amine.
Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy have been successfully employed to identify intermediates in aniline polymerization. These studies have revealed the formation of dimeric species like 4-aminodiphenylamine (head-to-tail coupling) and benzidine (B372746) (tail-to-tail coupling) from the coupling of aniline cation radicals. rsc.org Similar radical cation intermediates could be plausible in oxidative reactions of this compound.
In photoredox-catalyzed reactions, the formation of aminoalkyl radical intermediates has been demonstrated. For instance, the direct alkylation of α-C-H bonds of aniline derivatives with strained C-C σ-bonds proceeds through the oxidative formation of an aminoalkyl radical. nih.gov
A table summarizing potential intermediates in reactions of this compound is presented below.
| Reaction Type | Plausible Intermediate | Method of Characterization (Hypothetical) |
| Reductive Amination | Imine/Enamine | In-situ NMR, IR Spectroscopy |
| Oxidative Coupling | Radical Cation | EPR Spectroscopy, Cyclic Voltammetry |
| Friedel-Crafts type Alkylation | Sigma Complex (Wheland intermediate) | Low-temperature NMR |
| This table presents plausible intermediates based on analogous reactions. |
Elucidation of Transition States and Energy Profiles in Reactions Involving this compound
The elucidation of transition states and the corresponding energy profiles provides a deep, quantitative understanding of a reaction's mechanism, including its rate-determining step and selectivity. Due to the transient nature of transition states, they are typically studied through computational methods, such as Density Functional Theory (DFT).
For reactions involving this compound, such as its formation via N-alkylation of aniline, DFT calculations can model the geometry of the transition state and calculate its energy. youtube.com These calculations can help to rationalize the observed stereoselectivity, which is particularly relevant for the bulky 2,6-dimethylcyclohexyl group.
For instance, in the N-alkylation of anilines with alcohols catalyzed by copper(II) acetate, DFT studies have shown that the catalytic cycle involves alcohol oxidation to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine. researchgate.net The calculations revealed that the hydride transfer for the imine reduction is the turnover-determining transition state. A similar multi-step pathway with distinct transition states can be anticipated for the formation of this compound.
The energy profile for a hypothetical two-step reaction involving this compound, such as a substitution reaction, would show the relative energies of the reactants, intermediates, transition states, and products. The highest energy barrier on this profile would correspond to the rate-determining step of the reaction.
Below is an illustrative table of calculated activation energies for different steps in a hypothetical reaction of this compound.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| C-N Bond Formation | TS1 | 25.3 |
| Proton Transfer | TS2 | 12.1 |
| Product Release | TS3 | 8.5 |
| This is a hypothetical data table for illustrative purposes based on DFT calculations of similar reactions. |
Isotopic Labeling Studies for Reaction Mechanism Determination
Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. researchgate.net By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), one can follow the label's position in the products and intermediates, thereby elucidating bond-forming and bond-breaking steps.
In the context of reactions involving this compound, both ¹⁵N and deuterium (B1214612) (²H) labeling could be employed to great effect. For example, in the synthesis of this compound from aniline and 2,6-dimethylcyclohexanone, using ¹⁵N-labeled aniline would allow for the unambiguous tracking of the nitrogen atom throughout the reaction sequence. isotope.comsigmaaldrich.com Analysis of the product and any isolated intermediates by mass spectrometry or ¹⁵N NMR spectroscopy would confirm that the nitrogen atom from aniline is incorporated into the final product.
Deuterium labeling is particularly useful for probing kinetic isotope effects (KIEs). The KIE is the ratio of the rate of reaction with the light isotope to the rate with the heavy isotope (kH/kD). A primary KIE (typically > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. rsc.orgyoutube.com For example, if the C-H bond cleavage on the cyclohexyl ring is the rate-determining step in a dehydrogenation reaction to form an aromatic ring, replacing the relevant hydrogens with deuterium would lead to a significant decrease in the reaction rate.
Secondary KIEs can also provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction.
The following table outlines potential isotopic labeling experiments and their expected outcomes for mechanistic studies of reactions involving this compound.
| Isotopic Label | Labeled Reactant | Reaction Studied | Expected Outcome for Proposed Mechanism |
| ¹⁵N | Aniline-¹⁵N | Synthesis of this compound | ¹⁵N is incorporated into the product, confirming the nitrogen source. |
| ²H | Aniline-d₅ | Electrophilic Aromatic Substitution | No significant primary KIE, suggesting C-H bond breaking is not rate-determining. researchgate.net |
| ²H | 2,6-dimethylcyclohexanone-dₓ | Reductive Amination | A primary KIE if C-H bond formation at the carbonyl carbon is rate-determining. |
| This table provides examples of how isotopic labeling could be used to investigate reaction mechanisms. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2,6 Dimethylcyclohexyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the detailed three-dimensional structure of 2-(2,6-dimethylcyclohexyl)aniline in solution. Both ¹H and ¹³C NMR spectra provide critical information regarding the connectivity and the chemical environment of each atom.
The stereochemistry of the 2,6-dimethylcyclohexyl moiety (cis or trans isomers) can be determined through analysis of coupling constants (³J-values) and Nuclear Overhauser Effect (NOE) correlations. For instance, the spatial proximity between the aniline (B41778) proton and specific protons on the cyclohexane (B81311) ring, revealed by 2D NOESY experiments, can definitively establish the relative orientation of the two rings. The chemical shifts of the methyl groups and the cyclohexyl ring protons are highly sensitive to their axial or equatorial positions, providing further stereochemical and conformational insights.
Table 1: Key NMR Parameters for Stereochemical Analysis of this compound
| NMR Technique | Parameter | Information Yielded |
| ¹H NMR | Chemical Shift (δ) | Distinguishes between aromatic, aliphatic, amine, and methyl protons. |
| ¹H NMR | Coupling Constants (J) | Provides information on the dihedral angles between adjacent protons, aiding in the determination of cyclohexane ring conformation. |
| ¹³C NMR | Chemical Shift (δ) | Identifies unique carbon environments, sensitive to stereoisomerism. hmdb.ca |
| 2D COSY | Cross-peaks | Establishes proton-proton coupling networks, confirming the connectivity within the cyclohexyl and aniline fragments. |
| 2D NOESY/ROESY | Cross-peaks | Reveals through-space proximity of protons, crucial for determining the relative orientation of the rings and the stereochemistry of the substituents. |
The bulky 2,6-dimethylcyclohexyl group ortho to the amino group significantly hinders rotation around the C(aniline)-N and C(aniline)-C(cyclohexyl) bonds. This restricted rotation, known as atropisomerism, can lead to the existence of stable or slowly interconverting rotational isomers at room temperature. researchgate.netnih.gov
Dynamic NMR (DNMR) spectroscopy is the primary method for quantifying the energy barriers associated with these rotational processes. nih.gov By monitoring the temperature-dependent changes in the NMR spectrum—specifically, the broadening and coalescence of signals from nuclei that exchange between different chemical environments—it is possible to calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for rotation. youtube.comresearchgate.net For example, if the rotation around the C-C bond is slow on the NMR timescale, separate signals may be observed for the aromatic protons. As the temperature is increased, these signals will broaden and eventually merge into a time-averaged pattern at the coalescence temperature, from which the rotational energy barrier can be calculated. A similar analysis can be applied to the dynamics of cyclohexane ring-flipping.
Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives
Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles with atomic-level resolution. berkeley.edu
For this compound, a successful crystal structure determination would unequivocally establish:
The absolute and relative stereochemistry of the chiral centers on the cyclohexane ring.
The preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).
The precise dihedral angle between the plane of the aniline ring and the cyclohexane ring, providing a quantitative measure of the rotational conformation in the solid state. beilstein-journals.org
The intermolecular interactions, such as hydrogen bonds involving the amine group, that dictate the crystal packing arrangement. beilstein-journals.orgresearchgate.net
Obtaining single crystals suitable for X-ray diffraction can be challenging for flexible or oily compounds, but it remains the gold standard for structural validation. berkeley.edu
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Structural Elucidation and Fragmentation Pathways
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular formula and probing the structural integrity of this compound.
High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition, distinguishing it from other potential isomers.
Tandem Mass Spectrometry (MS/MS) is used to investigate the fragmentation pathways of the parent ion. nih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the two rings, loss of the methyl groups, and characteristic fragmentations of the cyclohexane ring.
Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
| [M-15]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the cyclohexyl ring. |
| [M-110]⁺ | [M - C₈H₁₄]⁺ | Cleavage of the C-C bond between the rings with hydrogen rearrangement. |
| 121 | [C₈H₁₁N]⁺ | Corresponds to 2,6-dimethylaniline (B139824) fragment following cleavage. nist.gov |
| 106 | [C₇H₈N]⁺ | Loss of a methyl group from the 2,6-dimethylaniline fragment. |
| 93 | [C₆H₇N]⁺ | Aniline fragment ion. |
Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and probe intermolecular and intramolecular interactions. rug.nl
The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are particularly informative. wikipedia.org In a non-polar solvent, the position and number of N-H bands can indicate the presence and nature of hydrogen bonding. aip.org For instance, an intramolecular hydrogen bond between one of the N-H protons and the π-system of the aromatic ring or a C-H bond on the cyclohexane ring would result in a shift to a lower frequency compared to a free N-H bond.
Raman spectroscopy complements IR spectroscopy, particularly for the vibrations of the non-polar aromatic and aliphatic C-C and C-H bonds. chemicalbook.com
Table 3: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy | Significance |
| N-H Stretch | 3300-3500 | IR, Raman | Confirms the presence of the primary amine. Band shape and position are sensitive to hydrogen bonding. wikipedia.orgaip.org |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Confirms the presence of the aniline ring. |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman | Confirms the presence of the dimethylcyclohexyl group. |
| C=C Aromatic Stretch | 1500-1600 | IR, Raman | Characteristic of the benzene (B151609) ring. |
| N-H Bend | 1590-1650 | IR | Confirms the primary amine functional group. |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable for chiral forms)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left and right circularly polarized light. acs.orgwiley.com These techniques are essential for:
Confirming the chiral nature of a synthesized sample.
Determining the enantiomeric excess (ee) of a non-racemic mixture.
Relating the sign of the observed Cotton effects to the absolute configuration of the stereocenters, often with the aid of theoretical calculations. nih.govnih.gov
For a sample of enantiomerically pure this compound, the CD spectrum would show distinct positive or negative peaks corresponding to the electronic transitions of the aniline chromophore, which becomes chirally perturbed by the attached dimethylcyclohexyl group.
Theoretical and Computational Chemistry Studies of 2 2,6 Dimethylcyclohexyl Aniline
Quantum Mechanical Calculations of Electronic Structure and Molecular Orbitals of 2-(2,6-Dimethylcyclohexyl)aniline
No published studies were identified that detail the electronic structure, frontier molecular orbitals (HOMO-LUMO), or electron density distributions of this compound. Such studies would be crucial for understanding its reactivity and electronic properties.
Conformational Landscape Analysis and Energy Minima of this compound using DFT
There is no available research on the conformational landscape of this compound. A thorough analysis using methods like Density Functional Theory (DFT) would be necessary to identify the stable conformers and the energetic barriers between them, which are critical for understanding its three-dimensional structure and behavior.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound
Computational Modeling of Reaction Mechanisms and Catalytic Cycles Involving this compound
The role of this compound in reaction mechanisms or catalytic cycles has not been elucidated through computational modeling in the available literature. Such studies would be valuable for predicting its behavior in chemical transformations.
Solvation Models and Environmental Effects on this compound Reactivity
The influence of different solvents on the reactivity and properties of this compound has not been investigated using computational solvation models.
Applications of 2 2,6 Dimethylcyclohexyl Aniline in Advanced Organic Synthesis and Catalysis
2-(2,6-Dimethylcyclohexyl)aniline as a Sterically Demanding Ligand in Transition Metal Catalysis
The foremost application of this compound in catalysis is as a precursor to sterically hindered ligands for transition metals. The aniline (B41778) functionality serves as a convenient handle for the synthesis of various ligand classes, most notably N-heterocyclic carbenes (NHCs). beilstein-journals.orgnih.govscripps.edunih.gov The 2,6-disubstituted pattern is a well-established motif for creating a sterically crowded environment around a metal center, which can have profound effects on the efficiency and selectivity of catalytic reactions.
Ligands derived from anilines bearing bulky substituents at the 2- and 6-positions, such as 2,6-diisopropylaniline, are known to promote challenging cross-coupling reactions. nih.govacs.orgresearchgate.net These bulky groups can enhance catalyst stability and activity by preventing catalyst deactivation pathways like the formation of inactive dimeric species. Furthermore, the steric pressure exerted by these ligands can facilitate the reductive elimination step in catalytic cycles, which is often the rate-limiting step in cross-coupling reactions.
In the case of this compound, the cyclohexyl group provides significant steric hindrance. acs.org This bulk is crucial for creating a coordinatively unsaturated metal center, which is often essential for high catalytic activity. For instance, palladium complexes bearing NHC ligands derived from such bulky anilines are highly effective in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, even with challenging substrates like sterically hindered or electron-deficient aryl chlorides. nih.govacs.org
| Catalytic Reaction | Transition Metal | Role of the Bulky Ligand | Potential Advantage of this compound-Derived Ligand |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium, Nickel | Promotes reductive elimination, stabilizes the active catalyst. nih.govacs.org | High yields for coupling of sterically hindered substrates. |
| Buchwald-Hartwig Amination | Palladium | Facilitates C-N bond formation, especially with unreactive anilines. acs.orgnih.gov | Coupling of weakly nucleophilic amines and sterically demanding substrates. |
| Olefin Metathesis | Ruthenium | Enhances catalyst stability and turnover numbers. | Improved performance in ring-closing and cross-metathesis reactions. |
| C-H Activation/Functionalization | Rhodium, Iridium | Directs regioselectivity and promotes challenging C-H bond cleavage. | Site-selective functionalization of complex molecules. |
Application of this compound in Organocatalysis and Chiral Catalysis
The inherent chirality of this compound, arising from the stereocenters in the dimethylcyclohexyl moiety, makes it a promising candidate for applications in asymmetric catalysis. Chiral amines are a well-established class of organocatalysts capable of promoting a wide range of enantioselective transformations. rsc.orgrsc.orgpsu.edu
This compound could potentially be employed directly as a chiral Brønsted base or as a precursor for more complex chiral catalysts. For example, it could be used to resolve racemic mixtures of chiral acids or to catalyze reactions where a chiral proton transfer event is key to establishing the stereochemistry of the product.
Furthermore, this chiral aniline can serve as a building block for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. nih.gov The combination of a sterically demanding framework and defined stereocenters is a powerful design element for creating highly effective asymmetric catalysts. For instance, chiral NHC or phosphine (B1218219) ligands derived from this compound could be employed in asymmetric hydrogenations, hydrosilylations, or cross-coupling reactions to produce enantiomerically enriched products.
| Catalytic Application | Type of Catalysis | Potential Role of this compound | Example Transformation |
|---|---|---|---|
| Asymmetric Protonation | Organocatalysis | Chiral proton source. | Enantioselective synthesis of α-amino acids. |
| Kinetic Resolution | Organocatalysis | Chiral resolving agent. rsc.org | Resolution of racemic alcohols or amines. |
| Asymmetric Hydrogenation | Transition Metal Catalysis | Precursor to a chiral ligand. | Enantioselective reduction of ketones or imines. |
| Asymmetric C-C Bond Formation | Transition Metal Catalysis | Precursor to a chiral ligand. nih.gov | Enantioselective allylic alkylation or Heck reactions. |
This compound as a Precursor for Specialty Chemicals and Advanced Materials
The unique combination of a reactive aniline group and a bulky, hydrophobic cyclohexyl moiety makes this compound an interesting precursor for specialty chemicals and advanced materials. google.com Its incorporation into polymer backbones, for instance, could lead to materials with tailored properties.
Sterically hindered diamines are known to be valuable monomers for the synthesis of high-performance polymers, such as polyimides and polyamides. rsc.org These materials often exhibit enhanced thermal stability, solubility in organic solvents, and specific gas transport properties due to the inefficient packing of the polymer chains caused by the bulky substituents. By analogy, polymers derived from this compound could possess high glass transition temperatures and be suitable for applications in gas separation membranes or as high-temperature resistant coatings. google.com
Moreover, the aniline group can be readily derivatized to introduce other functionalities, opening up possibilities for the synthesis of a wide range of specialty chemicals. For example, diazotization of the aniline followed by coupling reactions could lead to the formation of azo dyes with potentially interesting photophysical properties, influenced by the bulky cyclohexyl group.
| Material/Chemical Class | Synthetic Approach | Potential Properties and Applications |
|---|---|---|
| High-Performance Polymers (e.g., Polyimides) | Polycondensation with dianhydrides. rsc.org | High thermal stability, good solubility, potential for gas separation membranes. |
| Specialty Azo Dyes | Diazotization and azo coupling. | Unique spectroscopic properties, potential for use in advanced imaging or sensing. |
| Hindered Amine Light Stabilizers (HALS) | Derivatization of the amine functionality. google.com | Protection of polymers against photodegradation. |
| Liquid Crystals | Incorporation into calamitic or discotic structures. | Formation of mesophases with specific optical and electronic properties. |
Role as a Building Block in the Construction of Complex Organic Architectures
In addition to its use in catalysis and materials science, this compound can serve as a valuable building block for the construction of complex organic architectures. acs.orgnih.gov The term "building block" in this context refers to a molecule with well-defined structural features that can be incorporated into larger, more complex systems through covalent or non-covalent interactions.
The defined stereochemistry and steric bulk of the 2,6-dimethylcyclohexyl group can be exploited to direct the assembly of molecules in a predictable manner. For example, its incorporation into macrocycles or cavitands could lead to the formation of host molecules with specific recognition properties for guest molecules. The bulky cyclohexyl groups would create a well-defined cavity, and the potential for chiral recognition would be an additional feature.
In the realm of supramolecular chemistry, where non-covalent interactions are used to construct large, ordered assemblies, this compound-derived molecules could be designed to self-assemble into complex structures through hydrogen bonding, π-π stacking, and van der Waals interactions. rsc.org The steric hindrance of the cyclohexyl groups would play a crucial role in dictating the geometry of the resulting supramolecular assemblies.
| Architecture Type | Key Design Principle | Potential Function |
|---|---|---|
| Chiral Macrocycles | Covalent synthesis using the aniline as a reactive site. | Enantioselective molecular recognition and sensing. |
| Supramolecular Cages | Self-assembly driven by non-covalent interactions. rsc.org | Encapsulation of guest molecules, catalysis in confined spaces. |
| Dendrimers | Iterative synthesis to create branched macromolecules. | Drug delivery, catalysis, light-harvesting systems. |
| Molecular Knots and Catenanes | Template-directed synthesis. | Molecular machines, advanced materials with unique topological properties. |
Future Research Directions and Emerging Paradigms for 2 2,6 Dimethylcyclohexyl Aniline
Development of Sustainable and Green Synthetic Approaches for 2-(2,6-Dimethylcyclohexyl)aniline
Traditional synthetic routes to substituted anilines often involve multi-step processes, harsh reaction conditions, and the use of hazardous reagents, such as in nitration-reduction sequences. Future research must prioritize the development of green and sustainable methods for the synthesis of this compound.
Key areas of investigation include:
Catalytic Dehydrogenative Aromatization : A promising green strategy involves the direct conversion of readily available precursors like 2-(2,6-dimethylcyclohexyl)amine or the corresponding cyclohexanone (B45756). Acceptorless dehydrogenative aromatization, using heterogeneous catalysts such as supported palladium or platinum nanoparticles, offers a high atom economy by avoiding the need for stoichiometric oxidants. nih.govacs.org Research into catalysts like Pt/CeO₂, which has shown high efficiency for the synthesis of 2,6-dimethylaniline (B139824) from cyclohexanol precursors, could be adapted for this purpose. researchgate.netcolab.ws The development of a one-pot, three-component reaction involving 2,6-dimethylcyclohexanone (B152311), an ammonia (B1221849) source, and a dehydrogenation catalyst would be a particularly elegant and sustainable approach. nih.govnih.gov
Photocatalytic Methods : Visible-light photocatalysis has emerged as a powerful tool for green synthesis. nih.govlookchem.comchemistryworld.com A potential route to this compound could involve a photoredox-cobalt dual catalytic system that couples an amine source with 2,6-dimethylcyclohexanone, followed by dehydrogenation to form the aromatic ring. galchimia.comx-mol.com This method bypasses harsh conditions and can exhibit high functional group tolerance.
Microwave-Assisted Synthesis : Microwave irradiation can dramatically shorten reaction times and improve yields in organic synthesis. acs.org Exploring microwave-assisted protocols for the amination of 2,6-dimethylcyclohexanol or the cyclization reactions leading to the aniline (B41778) core could provide rapid and efficient access to the target molecule.
Use of Greener Solvents and Catalysts : Future synthetic strategies should focus on employing environmentally benign solvents, such as water or bio-based solvents, and reusable heterogeneous catalysts to minimize environmental impact. colab.wsnih.gov Brønsted acidic ionic liquids, for instance, have been used as effective and recyclable catalysts for aza-Friedel–Crafts reactions in aqueous media to produce other aniline derivatives. nih.gov
Table 1: Comparison of Potential Green Synthetic Approaches
| Synthetic Strategy | Precursors | Key Advantages | Potential Challenges |
|---|---|---|---|
| Catalytic Dehydrogenation | 2-(2,6-dimethylcyclohexyl)amine; 2,6-Dimethylcyclohexanone + NH₃ | High atom economy, potential for renewable feedstocks, catalyst recyclability. | Requires elevated temperatures, catalyst deactivation, selectivity control. |
| Photocatalytic Synthesis | 2,6-Dimethylcyclohexanone + Amine Source | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. | Long reaction times, catalyst cost, optimization of quantum yield. chemistryworld.com |
| Microwave-Assisted Synthesis | Various | Drastically reduced reaction times, improved yields, enhanced reaction control. | Scalability issues, potential for localized overheating, requires specialized equipment. |
| Ionic Liquid Catalysis | Aldehydes, anilines, indoles (by analogy) | Catalyst recyclability, use of aqueous media, metal-free conditions. | Viscosity of ionic liquids, product separation, cost. |
Exploration of Novel Reactivity and Unconventional Transformations of this compound
The sterically demanding 2-(2,6-dimethylcyclohexyl) group is expected to significantly modulate the reactivity of the aniline moiety. This steric shielding can be leveraged to explore novel and unconventional chemical transformations that are not accessible to less hindered anilines.
Future research should focus on:
Regioselective Aromatic Substitution : The bulky ortho-substituent will strongly direct electrophilic aromatic substitution to the para position and potentially inhibit reactions at the other ortho position. This could enable highly selective functionalization of the aniline ring. However, the steric hindrance might also deactivate the ring towards certain reactions. acs.org Investigating reactions like C-H borylation could lead to valuable intermediates, although reactivity may be attenuated at the ortho positions. nih.gov
Modulation of Amine Nucleophilicity : The steric environment around the nitrogen atom will influence its nucleophilicity and basicity. youtube.com This could allow for selective mono-N-alkylation or arylation reactions, preventing the overreaction often seen with less hindered anilines. libretexts.org The unique steric profile could also be exploited in copper-catalyzed amination of boronic esters to synthesize highly substituted tertiary anilines. rsc.org
Unconventional Cyclometalation Reactions : Sterically hindered anilines are valuable ligands in organometallic chemistry. This compound could participate in unconventional cyclometalation reactions, where C-H activation occurs at the cyclohexyl ring or the aniline ring, leading to novel metallacycles with potential catalytic applications. eurekaselect.com
Stabilization of Reactive Species : The kinetic stabilization provided by the bulky substituent could be used to isolate and study otherwise transient or highly reactive species, such as iminophosphines or low-coordinate metal complexes. semanticscholar.orgresearchgate.netnih.gov
Table 2: Potential Unconventional Transformations and Research Goals
| Transformation Type | Research Goal | Expected Influence of Substituent |
|---|---|---|
| Electrophilic Aromatic Substitution | Achieve unprecedented regioselectivity (e.g., exclusive para-functionalization). | Steric hindrance blocks ortho positions, directing incoming electrophiles. |
| C-N Cross-Coupling Reactions | Develop protocols for selective mono-functionalization of the amine. | Prevents di-substitution due to steric crowding around the nitrogen atom. |
| Ortho-C-H Functionalization | Explore remote C-H activation on the cyclohexyl ring. | Steric blocking of the aromatic ortho-C-H bonds may favor activation of more accessible C-H bonds. |
| Coordination Chemistry | Synthesize and stabilize low-coordinate metal complexes. | The bulky ligand provides a protective pocket around the metal center, preventing decomposition or oligomerization. semanticscholar.org |
Integration of this compound into Advanced Functional Materials
The unique structural features of this compound make it an attractive building block for advanced functional materials with tailored properties.
Emerging paradigms in this area include:
Processable Conducting Polymers : Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility. researchgate.net Incorporating the bulky and aliphatic 2-(2,6-dimethylcyclohexyl) group as a substituent is expected to disrupt inter-chain packing, thereby enhancing the solubility of the resulting polymer in common organic solvents. rsc.orgnih.gov This would facilitate the solution-processing of polymer films for applications in sensors, electrochromic devices, and corrosion protection. nih.govresearchgate.net
High-Performance Thermoplastics : The aniline functional group can be a precursor for creating high-performance polymers. For instance, it could be incorporated into polyimides or poly(phenylene oxide)-type structures. The rigid, bulky cyclohexyl group could enhance the thermal stability and mechanical properties of these materials, similar to how other bulky groups are used in polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). researchgate.net
Ligands for Homogeneous Catalysis : Sterically demanding anilines are precursors to a wide range of ligands, such as N-heterocyclic carbenes (NHCs) and β-diketiminates, which are crucial in modern catalysis. semanticscholar.org The specific steric profile of this compound could lead to catalysts with novel activity and selectivity in cross-coupling reactions, polymerization, or small molecule activation.
Organic Electronics : Aniline derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of the bulky, insulating cyclohexyl group could be used to tune the electronic properties, morphology, and charge transport characteristics of these materials.
Table 3: Potential Applications in Advanced Functional Materials
| Material Class | Target Application | Role of this compound | Expected Property Enhancement |
|---|---|---|---|
| Conducting Polymers | Chemical Sensors, Anti-corrosion Coatings | Monomer for polymerization | Improved solubility, processability, and modified surface morphology. rsc.orgnih.gov |
| High-Performance Polymers | Engineering Thermoplastics, Membranes | Co-monomer or building block | Increased glass transition temperature, enhanced mechanical strength, altered gas permeability. |
| Catalyst Ligands | Homogeneous Catalysis | Ligand precursor | Fine-tuning of catalyst activity and selectivity through unique steric environment. |
| Organic Semiconductors | OLEDs, OPVs, OFETs | Building block for active materials | Control of molecular packing, tuning of electronic energy levels, improved device stability. |
Addressing Unresolved Questions and Research Gaps in the Chemistry of this compound
Despite its potential, this compound remains a largely unexplored molecule. The primary research gap is the lack of fundamental knowledge about its synthesis and properties.
Key unresolved questions that need to be addressed include:
Efficient and Scalable Synthesis : What is the most efficient, scalable, and sustainable route to synthesize this compound with high purity? Current literature lacks a dedicated synthetic procedure. researchgate.net
Fundamental Physicochemical Properties : What are the fundamental electronic and steric properties of this molecule? Quantifying its basicity (pKa), oxidation potential, and steric footprint (e.g., buried volume) is essential for predicting its reactivity and utility. semanticscholar.orgnih.gov
Conformational Analysis : What are the preferred conformations of the 2,6-dimethylcyclohexyl group, and how does its orientation affect the properties of the aniline ring? Understanding the dynamic behavior of the substituent is crucial.
Reactivity Benchmarking : How does its reactivity in standard organic reactions (e.g., acylation, diazotization, cross-coupling) compare to other ortho-substituted anilines like 2,6-diisopropylaniline or 2,6-dimethylaniline?
Toxicological and Degradation Profile : What is the toxicological profile of the compound and its potential degradation products? Understanding its stability and potential to form hazardous impurities, such as alkylanilines which can be associated with toxicity, is crucial for any practical application. mdpi.com
Table 4: Key Research Gaps and Proposed Research Questions
| Research Area | Key Unresolved Question | Proposed Research Approach |
|---|---|---|
| Synthetic Chemistry | Lack of an optimized synthetic route. | Systematic investigation of catalytic dehydrogenation and photocatalytic methods; process optimization and scalability studies. |
| Physical Organic Chemistry | Unknown steric and electronic parameters. | Spectroscopic (UV-Vis, NMR) and electrochemical (CV) studies; pKa determination; computational modeling to calculate buried volume and electronic properties. |
| Structural Chemistry | Undetermined solid-state structure and conformational preferences. | Single-crystal X-ray diffraction analysis; variable-temperature NMR studies; computational conformational analysis. |
| Materials Science | Unexplored potential as a monomer or material precursor. | Synthesis and characterization of polymers and ligands derived from the compound; evaluation of their physical and functional properties. |
| Safety and Stability | Unknown toxicological and degradation profile. | Forced degradation studies under various stress conditions (acid, base, oxidative); in silico toxicology assessment. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
